molecular formula C21H18O4 B2781788 4-(7-Ethoxy-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one CAS No. 637752-22-8

4-(7-Ethoxy-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one

Cat. No. B2781788
M. Wt: 334.371
InChI Key: WZEUAWMPIIRBSX-UHFFFAOYSA-N
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Description

4-(7-Ethoxy-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one, also known as EDC, is a synthetic compound that belongs to the class of coumarin derivatives. EDC has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Synthesis and Characterization

Research efforts have been dedicated to synthesizing and characterizing heteroarotinoids and related compounds, with studies detailing the synthesis routes and structural elucidation through techniques like X-ray diffraction analysis. For example, the synthesis and characterization of selected heteroarotinoids have provided insights into their structural properties and biological activities, highlighting the relevance of these compounds in developing pharmacologically active molecules (Waugh et al., 1985).

Biological Activities

Benzofuran derivatives have been explored for their potential biological activities, including antimicrobial, antioxidant, and cytotoxic effects. For instance, a study on functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds revealed that these compounds exhibit antimicrobial and antioxidant activities, with certain analogues showing significant efficacy (Rangaswamy et al., 2017).

Pharmacological Potential

The pharmacological potential of benzofuran compounds is another area of interest, with studies investigating their affinity for serotonin receptors, suggesting their utility in designing serotonin receptor ligands (Tomaszewski et al., 1992). Additionally, the synthesis and evaluation of benzofuran derivatives for anti-HIV activities have been explored, indicating the therapeutic prospects of these compounds in antiviral research (Mubarak et al., 2007).

properties

IUPAC Name

4-(7-ethoxy-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-4-23-17-7-5-6-14-10-18(24-21(14)17)16-11-19(22)25-20-13(3)12(2)8-9-15(16)20/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEUAWMPIIRBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one

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